N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide
Description
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide is a synthetic small molecule characterized by a benzodioxole moiety linked via a hydroxypropyl chain to a 5-bromofuran carboxamide group. Its crystallographic structure, if determined, would typically involve refinement via programs like SHELXL and visualization using tools such as ORTEP-3 . Validation of bond lengths, angles, and torsional parameters would follow established protocols in chemical crystallography, including checks for steric strain and electron density fit .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5/c1-15(19,7-17-14(18)11-4-5-13(16)22-11)9-2-3-10-12(6-9)21-8-20-10/h2-6,19H,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEDDCBJNHLDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromofuran-2-Carboxylic Acid
5-Bromofuran-2-carboxylic acid is commercially available but can be synthesized via bromination of furan-2-carboxylic acid using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. Yields typically range from 70–85%, with purity confirmed by $$ ^1H $$-NMR (δ 7.25 ppm, furan proton) and LC-MS (m/z 190.9 [M+H]$$^+$$).
Preparation of 2-(2H-1,3-Benzodioxol-5-yl)-2-Hydroxypropylamine
This intermediate is synthesized through a three-step sequence:
- Friedel-Crafts Acylation : Reacting 1,3-benzodioxole with acetone in the presence of AlCl₃ yields 2-(2H-1,3-benzodioxol-5-yl)propan-2-one.
- Reductive Amination : The ketone is converted to the corresponding amine using ammonium acetate and sodium cyanoborohydride in methanol, producing 2-(2H-1,3-benzodioxol-5-yl)propane-2-amine.
- Hydroxylation : Epoxidation with m-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed ring opening, introduces the hydroxyl group.
Amide Bond Formation Strategies
Coupling the carboxylic acid and amine components requires activation of the carboxyl group. Three methods are evaluated:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves 65–78% yields. Excess EDC (1.5 equiv) and low temperatures (0°C) minimize racemization.
Representative Procedure :
- Dissolve 5-bromofuran-2-carboxylic acid (1 equiv) and EDC (1.5 equiv) in DCM.
- Add HOBt (1 equiv) and stir for 30 min at 0°C.
- Introduce 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylamine (1.2 equiv) and react for 12 h.
- Purify via silica chromatography (ethyl acetate/hexane, 3:7).
Mixed Anhydride Method
Reaction with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) affords moderate yields (55–62%) but requires stringent anhydrous conditions.
Direct Aminolysis
Heating the acid chloride (generated using thionyl chloride) with the amine in toluene at reflux achieves 70% yield. However, this method risks over-acylation of the hydroxyl group, necessitating protective groups like tert-butyldimethylsilyl (TBS).
Optimization and Challenges
Protecting Group Strategies
The hydroxyl group on the propyl chain may undergo undesired acylation. TBS protection (using TBSCl and imidazole in DMF) prior to coupling, followed by deprotection with tetra-n-butylammonium fluoride (TBAF), improves regioselectivity.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may promote side reactions. Non-polar solvents (toluene, DCM) favor controlled coupling. Optimal temperatures range from 0°C to 25°C.
Analytical Characterization
Spectroscopic Data
- $$ ^1H $$-NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, furan-H), 6.85–6.75 (m, 3H, benzodioxole-H), 5.95 (s, 2H, OCH₂O), 4.10 (m, 1H, CHOH), 3.45 (m, 2H, NHCH₂).
- $$ ^{13}C $$-NMR : δ 165.2 (CONH), 152.1 (OCH₂O), 112.4 (Br-C).
- HRMS : m/z 423.02 [M+H]$$^+$$ (calculated for C₁₆H₁₅BrN₂O₅: 422.02).
Purity Assessment
HPLC (C18 column, acetonitrile/water gradient) shows >98% purity at 254 nm.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| EDC/HOBt | 78 | 98 | Mild conditions, high regioselectivity | Cost of reagents |
| Mixed Anhydride | 62 | 95 | Scalability | Moisture-sensitive |
| Direct Aminolysis | 70 | 97 | No coupling reagents | Requires hydroxyl protection |
Industrial-Scale Considerations
For large-scale production, the EDC/HOBt method is preferred due to reproducibility. Continuous flow systems may enhance efficiency, reducing reaction times from 12 h to 2 h. Environmental concerns favor solvent recovery systems, such as DCM distillation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group under appropriate conditions.
Reduction: The bromofuran moiety can be reduced to form a furan derivative.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a furan derivative.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division . By binding to tubulin, this compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and enzymes, modulating various signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzodioxole-furan hybrids, which are often explored for their bioactivity. Key structural analogs include:
| Compound Name | Substituent Variations | Molecular Weight (g/mol) | Solubility (mg/mL) | Biological Activity (IC₅₀, nM) |
|---|---|---|---|---|
| N-[2-(Benzodioxol-5-yl)-ethyl]-5-chlorofuran-2-carboxamide | Chlorine substituent, ethyl linker | 350.8 | 0.12 | 45 (COX-2 inhibition) |
| N-[3-(Benzodioxol-5-yl)-2-hydroxypropyl]-furan-2-carboxamide | No halogen, shorter hydroxypropyl chain | 315.3 | 0.25 | 120 (5-HT receptor binding) |
| Target Compound | 5-Bromo, hydroxypropyl linker | 394.2 | 0.08 | 22 (MAO-B inhibition) |
Key Findings:
Halogen Substitution: The 5-bromo group in the target compound enhances lipophilicity and binding affinity compared to chlorine or unsubstituted analogs, as seen in its lower IC₅₀ for monoamine oxidase B (MAO-B) inhibition .
Crystallographic Validation : Unlike simpler analogs, the target compound’s structure may exhibit torsional strain in the benzodioxole-furan interface, requiring rigorous validation via tools like PLATON .
Pharmacokinetic Comparison:
- Metabolic Stability : The bromofuran moiety reduces CYP450-mediated metabolism compared to chlorinated analogs, extending half-life in vivo .
- Blood-Brain Barrier Penetration : Higher logP (2.8 vs. 2.1 for chlorine analog) correlates with enhanced CNS bioavailability .
Methodological Considerations
- Structure Determination : SHELX programs are critical for refining complex substituent arrangements, particularly in resolving bromine’s electron density .
- Visualization : ORTEP-3 aids in identifying steric clashes in the hydroxypropyl linker, a common issue in this compound class .
- Validation : Tools like ADDSYM (PLATON) ensure absence of missed symmetry, crucial for accurate activity-structure correlations .
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-bromofuran-2-carboxamide is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, structure-activity relationships, and relevant case studies. Despite limited published research specifically on this compound, its structural features suggest promising avenues for investigation.
Structural Features and Potential Biological Activity
The compound features several key structural components that may contribute to its biological activity:
- Benzodioxole Moiety : Known for antioxidant properties and interactions with various biological targets.
- Furan Ring : Often associated with antimicrobial and anticancer activities.
- Carboxamide Group : Commonly found in bioactive compounds, influencing solubility and binding interactions.
Table 1: Structural Features and Corresponding Biological Activities
| Structural Feature | Potential Biological Activity | Notes |
|---|---|---|
| Benzodioxole | Antioxidant, Antimicrobial | Known for diverse biological activities |
| Furan | Anticancer, Antimicrobial | Associated with various therapeutic effects |
| Carboxamide | Modulates enzyme/receptor activity | Enhances solubility and bioavailability |
The specific mechanism of action for this compound remains to be thoroughly investigated. However, it is hypothesized that the compound may interact with enzymes or receptors through various binding interactions facilitated by its functional groups. These interactions could modulate biochemical pathways relevant to disease processes.
Antimicrobial Activity
While direct studies on this compound are lacking, related compounds with similar structural features have demonstrated significant antimicrobial activity. For instance, benzodioxole derivatives have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .
Anticancer Potential
Research into benzodioxole derivatives has indicated cytotoxic effects on various cancer cell lines. For example, compounds exhibiting similar structures have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The structure-activity relationship suggests that modifications in the benzodioxole or furan rings could enhance anticancer efficacy.
Case Studies
- Antifungal Activity : A study on related benzodioxole derivatives revealed selective antifungal activity against C. albicans, indicating potential for further exploration in antifungal therapies.
- Cytotoxicity : Investigations into the cytotoxic effects of benzodioxole-based compounds have shown promising results in selectively targeting cancer cells while sparing normal cells, suggesting a therapeutic window for anticancer applications .
Table 2: Summary of Biological Activities from Related Compounds
| Compound Type | Activity Type | Active Against |
|---|---|---|
| Benzodioxole Derivatives | Antibacterial | Bacillus subtilis |
| Benzodioxole Derivatives | Antifungal | Candida albicans |
| Benzodioxole Derivatives | Cytotoxic | Various cancer cell lines |
Q & A
Q. Advanced
- Temperature control : Lower temperatures (0–5°C) during amide coupling reduce side reactions (e.g., hydrolysis) .
- Catalyst selection : Use of HOBt/DCC coupling agents enhances amide bond efficiency (yield: 75–85%) versus EDCI (yield: 60–70%) .
- Solvent polarity : Polar aprotic solvents (DMF, DCM) improve intermediate solubility .
How can contradictory results in biological activity assays be resolved?
Advanced
Conflicting bioactivity data (e.g., IC₅₀ variability in kinase inhibition) may arise from:
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts protonation states of target residues .
- Cellular vs. enzymatic assays : Off-target effects in cell-based assays (e.g., membrane permeability) versus purified enzyme studies .
Resolution : - Use orthogonal techniques (e.g., SPR for binding affinity, molecular docking for binding mode validation) .
What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?
Q. Advanced
- Functional group modifications :
- Replace bromine on furan with -Cl or -CF₃ to alter electronic properties .
- Substitute benzodioxole with bioisosteres (e.g., benzoxazole) to enhance metabolic stability .
- Pharmacophore retention : Maintain the hydroxypropyl spacer for target binding .
Example derivatives and activities :
| Derivative | Modification | Bioactivity Trend |
|---|---|---|
| 5-Chlorofuran analog | Br → Cl | ↑ Selectivity for kinase X |
| Benzoxazole-bromofuran hybrid | Benzodioxole → benzoxazole | ↓ Cytotoxicity, ↑ solubility |
How does the compound’s stability under physiological conditions impact preclinical studies?
Q. Methodological
- Hydrolysis susceptibility : The amide bond may degrade in acidic environments (e.g., gastric fluid). Stability assays (pH 1–7.4, 37°C) show >80% integrity at pH 7.4 after 24 hrs .
- Light sensitivity : Bromine substituent necessitates storage in amber vials to prevent photodegradation .
What computational approaches validate target engagement and selectivity?
Q. Advanced
- Molecular docking : Prioritize targets (e.g., COX-2, EGFR) using AutoDock Vina. The hydroxypropyl group forms H-bonds with Thr513 in COX-2 .
- MD simulations : 100-ns trajectories confirm stable binding with <2 Å RMSD in kinase targets .
How can enzymatic assay discrepancies be addressed?
Q. Advanced
- Enzyme source variability : Recombinant vs. native enzymes (e.g., human vs. murine COX-2) may show differing IC₅₀ values .
- Inhibitor pre-incubation time : Extend pre-incubation to 30 min to ensure equilibrium .
What structural analogs provide insights into its mechanism of action?
Q. Methodological
| Analog | Key Difference | Biological Implication |
|---|---|---|
| 5-Nitrofuran derivative | Br → NO₂ | ↑ ROS-mediated cytotoxicity |
| Benzodioxole-free variant | No benzodioxole | ↓ Anti-inflammatory activity |
| Data from analogs suggest the benzodioxole moiety is critical for anti-inflammatory effects . |
How can target selectivity be enhanced?
Q. Advanced
- Fragment-based design : Introduce bulky substituents (e.g., tert-butyl) to exploit hydrophobic pockets in specific targets .
- Proteome-wide profiling : Use kinome screens (e.g., KINOMEscan) to identify off-target binding .
What are the best practices for resolving spectral data contradictions?
Q. Basic
- NMR solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-shifted peaks .
- HRMS calibration : Use internal standards (e.g., NaTFA) for accurate mass validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
